6-Methylheptan-2-one

Catalog No.
S560763
CAS No.
928-68-7
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylheptan-2-one

CAS Number

928-68-7

Product Name

6-Methylheptan-2-one

IUPAC Name

6-methylheptan-2-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3

InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N

SMILES

CC(C)CCCC(=O)C

Synonyms

2-Isooctanone; 2-Methyl-6-heptanone; 6-Methyl-2-heptanone; Isooctan-2-one; Methyl isohexyl ketone; NSC 39665

Canonical SMILES

CC(C)CCCC(=O)C

6-Methylheptan-2-one is an organic compound belonging to the family of ketones, characterized by the molecular formula C8H16OC_8H_{16}O and a molecular weight of approximately 128.21 g/mol. This compound features a heptane skeleton with a methyl group at the sixth carbon and a carbonyl group at the second position, making it a member of the methyl ketone class. It is also known by other names such as 2-heptanone, 6-methyl- and methyl isohexyl ketone .

This compound is typically found as a colorless to yellowish liquid with a pleasant odor, which makes it suitable for various industrial applications, particularly in the fragrance and flavoring sectors. Its boiling point ranges from 172°C to 174°C at atmospheric pressure, and it has a density of approximately 0.851 g/cm³ at 20°C .

  • Flammability: 6-methylheptan-2-one is considered a flammable liquid with a relatively low flash point []. Proper handling and storage precautions are necessary to avoid fire hazards.
  • Skin and Eye Irritation: The compound may cause mild skin and eye irritation upon contact.
  • Inhalation: Inhalation of vapors may cause respiratory irritation.
  • Environmental Impact: While specific data is limited, the release of large quantities of 6-methylheptan-2-one into the environment could potentially harm aquatic organisms.

Occurrence and Natural Sources:

-Methylheptan-2-one is a ketone, a type of organic compound containing a carbonyl group (C=O). It is found naturally in various plants, including:

  • Aloe africana: This succulent plant is native to southern Africa and is known for its medicinal properties. 6-Methylheptan-2-one is one of the many volatile compounds found in Aloe africana Source: [National Center for Biotechnology Information: ].
  • Solanum lycopersicum: This is the scientific name for the tomato plant. 6-Methylheptan-2-one is one of the volatile compounds contributing to the aroma of tomatoes Source: [National Center for Biotechnology Information: ].

Research Applications:

While research on 6-Methylheptan-2-one itself is limited, its chemical structure shares similarities with other ketones that have been studied for various applications. Here are some examples:

  • Precursor in synthesis: 6-Methylheptan-2-one can be used as a starting material for the synthesis of more complex molecules, including certain pharmaceuticals Source: [US Patent 5,840,992].
  • Biodegradation studies: Ketones with similar structures have been used in studies to understand the biodegradation process, which is how microorganisms break down organic matter Source: [Journal of Hazardous Materials: ].
Typical of ketones. These include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
  • Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to carboxylic acids.
  • Aldol Condensation: In the presence of strong bases, it can undergo aldol condensation with other carbonyl compounds, leading to larger carbon chains .

The synthesis of 6-methylheptan-2-one can be achieved through several methods:

  • Aldol Condensation: The most common method involves the aldol condensation of isovaleraldehyde and acetone in the presence of a basic catalyst, followed by hydrogenation. This process yields 6-methylheptan-2-one efficiently and is scalable for industrial production .
    • Reaction Steps:
      • Isovaleraldehyde reacts with acetone to form a condensate.
      • The condensate undergoes hydrogenation to yield 6-methylheptan-2-one.
  • Two-phase Reaction Systems: Another method involves using two-phase reaction systems where isovaleraldehyde and acetone react in the presence of catalysts suspended in lipophobic alcohols under controlled conditions .
  • Direct Synthesis from Precursors: Other synthetic routes may involve direct transformation from simpler precursors through various organic reactions, although these methods are less common.

6-Methylheptan-2-one finds applications in several industries:

  • Fragrance Industry: Due to its pleasant odor profile, it is used as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: It serves as a flavoring agent in food products.
  • Chemical Intermediate: It is utilized as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Similar Compounds

Several compounds share structural similarities with 6-methylheptan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-HeptanoneC7H14OC_7H_{14}OA straight-chain ketone without methyl substitution at C6.
6-Methyl-5-hepten-2-oneC8H14OC_8H_{14}OContains an additional double bond at C5; used in fragrances.
Methyl isobutyl ketoneC7H14OC_7H_{14}OA branched-chain ketone often used as a solvent and chemical intermediate.
3-Methylpentan-2-oneC6H12OC_6H_{12}OA shorter chain ketone with potential applications in flavors and fragrances.

Uniqueness

6-Methylheptan-2-one stands out due to its specific methyl substitution pattern and its unique odor profile, which differentiates it from other similar compounds. Its synthesis via aldol condensation also highlights its industrial relevance compared to other ketones that may require more complex synthetic pathways or less favorable yields .

6-Methylheptan-2-one emerged as a compound of interest during the mid-20th century when organic chemists began exploring ketone chemistry systematically. Its significance in research stems from its structural features—a methyl ketone functionality combined with a branched alkyl chain—which creates distinctive reactivity patterns and makes it valuable as a synthetic intermediate. The historical trajectory of research on this compound has closely followed developments in industrial organic chemistry, particularly in fragrance chemistry and pharmaceutical synthesis.

Early studies in the 1950s and 1960s identified 6-methylheptan-2-one as a valuable precursor for the synthesis of terpene-like compounds, including isophytol, which serves as a key intermediate in vitamin E synthesis. This discovery established its industrial significance and sparked further research into efficient synthetic routes for its production.

Academic and Industrial Research Intersection

The study of 6-methylheptan-2-one exemplifies the productive intersection between academic research and industrial applications. In academic settings, the compound has served as a model substrate for investigating various organic reactions, including aldol condensations, reductions, and oxidations. These fundamental studies have, in turn, informed industrial processes for large-scale production and utilization of this ketone.

Industrial research has focused primarily on developing cost-effective and environmentally friendly methods for synthesizing 6-methylheptan-2-one. Patents filed throughout the 1990s and early 2000s detail various approaches to its production, with emphasis on processes that utilize readily available starting materials such as isobutene and acetone. The evolution of these synthetic methodologies reflects broader trends in industrial chemistry, including the increasing importance of catalysis, green chemistry principles, and process intensification.

The compound's role in the production of fragrances such as tetrahydrolinalool and dihydrogeraniol has driven significant investment in research by the flavor and fragrance industry. Additionally, pharmaceutical research has explored its potential as a building block for bioactive compounds, including antifungal agents and BACE-1 inhibitors for Alzheimer's disease treatment.

Structural Relevance in Ketone Chemistry

From a structural perspective, 6-methylheptan-2-one occupies an interesting position in ketone chemistry. Its structure features a methyl ketone (2-one) group attached to a five-carbon chain with a methyl branch at the 6-position. This combination of a polar carbonyl group and a lipophilic branched alkyl chain contributes to its amphiphilic character, influencing its solubility, reactivity, and applications.

The carbonyl group serves as a reactive center for numerous transformations, allowing the molecule to participate in nucleophilic additions, condensations, and redox reactions. The position of the carbonyl group at C-2 creates an acidic α-position that enables enolization and subsequent C-C bond-forming reactions, which are crucial for its synthetic utility.

The branched nature of the alkyl chain, with a methyl group at the 6-position, distinguishes 6-methylheptan-2-one from linear ketones and influences its physical properties, including boiling point, viscosity, and odor characteristics. This structural feature also affects its reactivity patterns, particularly in sterically demanding reactions.

In the broader context of ketone chemistry, 6-methylheptan-2-one serves as an important model compound for understanding structure-property relationships in medium-chain ketones. The insights gained from studying this compound have contributed to the development of more complex ketone-based molecules with applications ranging from pharmaceuticals to advanced materials.

Aldol Condensation Pathways

Isovaleral and Acetone Reactions

The aldol condensation between 3-methylbutanal (isovaleraldehyde) and acetone represents a foundational route to 6-methylheptan-2-one. This cross-aldol reaction proceeds via enolate formation from acetone under basic conditions, followed by nucleophilic attack on the electrophilic carbonyl carbon of 3-methylbutanal. The intermediate β-hydroxyketone undergoes dehydration to yield α,β-unsaturated 6-methyl-5-hepten-2-one, which is subsequently hydrogenated [1] [5].

Key stoichiometric relationships govern this pathway:

  • Molar ratio: 1:1.2 (3-methylbutanal:acetone) optimizes conversion while minimizing dimerization byproducts
  • Intermediate characterization: NMR analysis confirms trans-configuration in the α,β-unsaturated intermediate with J values of 15.8 Hz for vinyl protons [1]

Basic Catalyst Selection and Influence

Catalyst choice critically impacts reaction kinetics and product distribution:

Catalyst TypeConversion (%)Selectivity (%)Temperature (°C)
NaOH (Homogeneous)98.297.480
MgO-ZrO₂ (Heterogeneous)91.785.3120
Amberlyst A26 (Resin)89.492.190

Basic resins demonstrate superior recyclability (>15 cycles with <5% activity loss) compared to homogeneous bases requiring neutralization steps [3]. Recent studies show that catalysts with balanced Lewis acid-base sites, such as Mg-Al hydrotalcites, enhance dehydration rates by 40% through simultaneous stabilization of enolate and carbonyl intermediates [3] [6].

Reaction Parameter Optimization

Multivariate analysis reveals optimal conditions for the aldol condensation step:

  • Temperature: 80-100°C (balances reaction rate vs. byproduct formation)
  • Solvent system: tert-Butanol/water (3:1 v/v) improves substrate solubility while maintaining basic catalyst activity
  • Residence time: 4-6 hours achieves 95% conversion in batch reactors, reducible to 45 minutes in continuous flow systems [6]

Dehydration efficiency reaches 98% when employing molecular sieves (3Å) to adsorb water, shifting equilibrium toward the α,β-unsaturated product [1] [5].

Hydrogenation Processes

Dehydration Conditions

Controlled dehydration of the aldol adduct requires precise water management:

  • Azeotropic distillation: Cyclohexane co-solvent removes water continuously, achieving 99.8% dehydration at 110°C
  • Acid catalysts: Sulfonic acid-functionalized silica (0.5 wt%) reduces energy input by 30% compared to thermal methods [3]

Catalyst Performance Analysis

Hydrogenation of 6-methyl-5-hepten-2-one employs diverse catalytic systems:

CatalystH₂ Pressure (bar)Conversion (%)Selectivity (%)
Raney Ni1099.598.2
Pd/C (5%)599.899.1
Ru-Al₂O₃2098.797.6

Palladium-based catalysts exhibit exceptional selectivity (>99%) at mild pressures due to preferential adsorption of the α,β-unsaturated ketone over saturated byproducts [1].

Selectivity Control Mechanisms

Three strategies dominate selectivity enhancement:

  • Steric modification: Bulky phosphine ligands on Pd catalysts suppress over-hydrogenation
  • Surface doping: Adding 0.3% Bi to Pd/C poisons sites responsible for ketone hydrogenation
  • Phase-transfer conditions: Biphasic systems (water/toluene) limit contact time with active hydrogen species

These methods achieve 99.9% selectivity in pilot-scale trials when combined with real-time FTIR monitoring [1] [6].

Alternative Synthetic Routes

Hydroformylation of Isobutene Approach

The patent-developed route (US20040249218A1) involves three stages:

  • Hydroformylation: Isobutene + syngas (CO/H₂) → 3-methylbutanal (94% yield, Rh-catalyzed)
  • Aldol condensation: 2 × 3-methylbutanal → 6-methyl-3-hepten-2-one (88% conversion)
  • Hydrogenation: Unsaturated ketone → 6-methylheptan-2-one (99% selectivity) [1]

This pathway demonstrates 92% atom economy but requires high-pressure equipment (50-100 bar) [1].

Reduction of 6-Methyl-5-hepten-2-one

Catalytic transfer hydrogenation using formic acid as H-donor offers advantages:

  • Conditions: 80°C, 4 hours, Pd/C catalyst
  • Yield: 96% with 98% selectivity
  • Sustainability: E-factor reduced to 0.8 vs. 2.1 for conventional H₂ methods [1] [3]

Comparative Efficiency Analysis

ParameterAldol RouteHydroformylationReduction Route
Yield (%)859296
Energy (MJ/kg)4811234
Carbon Efficiency78%92%84%

The hydroformylation route excels in atom economy but lags in energy intensity, making aldol condensation preferable for small-scale production [1] [3] [6].

Industrial Scale Production Research

Process Engineering Developments

Continuous flow systems address batch process limitations:

  • Microreactor design: 1.2 mm channels enable 98% conversion in 12 minutes vs. 6 hours batch
  • In-line separation: Simulated moving bed chromatography purifies product to 99.9%
  • Heat integration: 60% energy recovery via reaction heat exchange networks

Economic Feasibility Parameters

Techno-economic analysis for 10,000 t/year facility:

Cost FactorAldol Route ($/kg)Hydroformylation ($/kg)
Raw materials2.183.42
Catalysts0.451.12
Energy0.982.05
Total3.616.59

The aldol pathway demonstrates superior economics, driven by lower syngas costs and catalyst recyclability [1] [6].

Sustainability Metrics and Green Chemistry Applications

Lifecycle assessment reveals:

  • E-factor: 1.2 (vs. pharmaceutical industry average of 25-100)
  • Process mass intensity: 3.8 kg/kg product
  • Renewable integration: 40% biomass-derived 3-methylbutanal reduces carbon footprint by 62%

Membrane-assisted solvent recovery systems achieve 99% solvent reuse, aligning with UN Sustainable Development Goal 12 [3] [6].

The hydrogenation of 6-methyl-3-hepten-2-one to 6-methylheptan-2-one follows a heterolytic mechanism when conducted under dehydration conditions in the presence of palladium catalysts. The mechanistic pathway involves the simultaneous reduction of the carbon-carbon double bond and the conversion of the hydroxyl-containing intermediate [1] [2].

The hydrogenation process begins with the adsorption of hydrogen molecules on the palladium catalyst surface, followed by the dissociation of molecular hydrogen to form surface-bound hydrogen atoms. The 6-methyl-3-hepten-2-one substrate then coordinates to the catalyst surface through its carbon-carbon double bond, positioning the molecule for hydride transfer [1] [2] [5].

Under dehydration conditions, the mechanism involves the concurrent elimination of water from 4-hydroxy-6-methylheptan-2-one intermediates. This process is facilitated by the presence of acidic co-catalysts such as para-toluenesulfonic acid, which promotes the dehydration step while maintaining the activity of the palladium catalyst [1] [2] [6].

The hydrogenation reaction demonstrates high selectivity toward the formation of 6-methylheptan-2-one, with yields consistently exceeding 90% under optimized conditions. The use of 5% palladium on carbon as the heterogeneous catalyst, operating at 100°C under 8 kg/cm² hydrogen pressure, provides optimal conversion rates while maintaining high selectivity [1] [2].

Kinetic studies reveal that the reaction follows first-order kinetics with respect to both the substrate concentration and hydrogen pressure. The activation energy for the hydrogenation step is significantly lower than that of the aldol condensation, at approximately 42.3 kJ/mol, indicating a more facile transformation under the reaction conditions [1] [2].

The mechanism is further supported by isotope labeling experiments, which demonstrate the incorporation of deuterium atoms when the reaction is conducted under deuterium atmosphere. This evidence confirms the heterolytic nature of the hydrogen activation and the direct involvement of the palladium catalyst in the hydrogen transfer process [5].

Catalytic Systems Research

Homogeneous Catalytic Processes

Homogeneous catalytic systems for 6-methylheptan-2-one synthesis have been extensively investigated, with particular focus on transition metal complexes that facilitate both aldol condensation and hydrogenation reactions. The development of efficient homogeneous catalysts requires careful consideration of ligand design, metal selection, and reaction conditions to achieve optimal performance [7] [8].

Rhodium-based homogeneous catalysts, particularly those containing phosphine ligands such as triphenylphosphine, have demonstrated exceptional activity in the hydrogenation of 6-methyl-3-hepten-2-one. These catalysts operate under mild conditions, typically requiring temperatures of 60-80°C and pressures of 1-10 bar, while maintaining selectivities above 90% [7] [8].

The catalytic cycle involves the coordination of the substrate to the rhodium center, followed by oxidative addition of hydrogen and subsequent reductive elimination to form the saturated ketone product. The phosphine ligands play a crucial role in stabilizing the metal center and controlling the electronic properties of the catalyst [7] [8].

Ruthenium-based homogeneous catalysts incorporating chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have shown promise for asymmetric hydrogenation applications. These systems operate under even milder conditions, with temperatures ranging from 25-60°C and pressures of 1-20 bar, achieving selectivities of 95-98% [9] [10].

The mechanism of homogeneous catalysis involves the formation of a catalyst-substrate complex, followed by hydrogen activation and hydride transfer to the carbon-carbon double bond. The high selectivity observed with these systems is attributed to the precise control of substrate orientation within the coordination sphere of the metal center [9] [10].

Recent developments in homogeneous catalysis have focused on the design of biphasic systems that combine the advantages of homogeneous activity with heterogeneous catalyst recovery. These systems utilize polar catalyst phases containing both alkaline condensation catalysts and hydrogenation catalysts dissolved in polyhydric alcohols [8].

Heterogeneous Catalysis Advancements

Heterogeneous catalytic systems represent the predominant approach for industrial-scale production of 6-methylheptan-2-one due to their advantages in catalyst recovery, process simplicity, and operational stability. The development of advanced heterogeneous catalysts has focused on optimizing support materials, metal dispersion, and reaction conditions to maximize activity and selectivity [1] [2] [11].

Palladium supported on carbon remains the most widely studied heterogeneous catalyst for the hydrogenation of 6-methyl-3-hepten-2-one. The catalyst demonstrates exceptional performance under moderate conditions, with operating temperatures of 80-120°C and pressures of 10-80 bar, achieving selectivities of 95-98%. The high activity is attributed to the optimal dispersion of palladium nanoparticles on the carbon support, providing numerous active sites for hydrogen activation and substrate coordination [1] [2].

Platinum-based catalysts supported on alumina have been investigated as alternatives to palladium systems, offering different selectivity profiles and operational characteristics. These catalysts typically operate at lower temperatures (80-100°C) but require similar pressure conditions (10-50 bar) to achieve satisfactory conversion rates. The selectivity with platinum catalysts ranges from 85-90%, which is slightly lower than palladium-based systems but still commercially viable [1] [2].

Nickel catalysts supported on silica represent a cost-effective alternative for large-scale applications, although they require more stringent operating conditions. These systems operate at higher temperatures (100-140°C) and pressures (20-100 bar) to achieve acceptable conversion rates, with selectivities typically ranging from 70-85%. The lower performance compared to noble metal catalysts is offset by significant cost advantages [1] [2].

Recent advancements in heterogeneous catalyst design have focused on the development of single-site catalysts that combine the selectivity advantages of homogeneous systems with the practical benefits of heterogeneous catalysis. These well-defined catalysts are prepared using surface organometallic chemistry techniques, resulting in isolated metal centers with controlled coordination environments [11].

The characterization of heterogeneous catalysts has been enhanced through the application of advanced spectroscopic techniques, including X-ray photoelectron spectroscopy, transmission electron microscopy, and in-situ infrared spectroscopy. These methods provide detailed information about catalyst structure, metal dispersion, and reaction intermediates, enabling rational catalyst design and optimization [11].

Catalyst Regeneration Strategies

The development of effective catalyst regeneration strategies is crucial for the economic viability of catalytic processes used in 6-methylheptan-2-one production. These strategies must address catalyst deactivation mechanisms, optimize regeneration conditions, and maintain catalyst performance over multiple reaction cycles [12] [13].

Catalyst deactivation in the hydrogenation of 6-methyl-3-hepten-2-one primarily occurs through the accumulation of carbonaceous deposits on the catalyst surface, metal sintering, and poisoning by sulfur-containing impurities. The rate of deactivation depends on reaction conditions, feed composition, and catalyst properties, with higher temperatures and longer reaction times generally leading to more rapid deactivation [12] [13].

Thermal regeneration represents the most common approach for catalyst reactivation, involving the controlled oxidation of carbonaceous deposits at elevated temperatures in the presence of oxygen or air. For palladium catalysts, regeneration temperatures typically range from 300-400°C, with careful control of oxygen concentration to prevent excessive oxidation of the metal phase [12] [13].

The regeneration process involves several distinct steps: heating to the regeneration temperature, oxidation of carbonaceous deposits, reduction of oxidized metal species, and cooling to reaction temperature. Each step must be carefully controlled to maintain catalyst structure and activity. The use of temperature-programmed oxidation techniques allows for precise control of the regeneration process [12] [13].

Alternative regeneration methods include solvent washing, chemical treatment, and combined thermal-chemical approaches. Solvent washing with polar solvents such as alcohols or ketones can remove weakly bound deposits, while chemical treatment with hydrogen or reducing agents can restore metal activity. Combined approaches often provide superior regeneration efficiency compared to single-method treatments [12] [13].

The effectiveness of regeneration strategies is evaluated through multiple criteria, including activity recovery, selectivity maintenance, and catalyst stability over multiple cycles. Successful regeneration should restore at least 90% of the initial catalyst activity while maintaining comparable selectivity. Long-term stability studies demonstrate that properly regenerated catalysts can maintain performance for dozens of reaction cycles [12] [13].

Reaction Intermediates

4-Hydroxy-6-methylheptan-2-one as Key Intermediate

4-Hydroxy-6-methylheptan-2-one serves as the primary intermediate in the synthesis of 6-methylheptan-2-one through the aldol condensation pathway. This beta-hydroxy ketone is formed through the nucleophilic attack of acetone enolate on isovaleraldehyde, representing a crucial step in the overall synthetic sequence .

The formation of 4-hydroxy-6-methylheptan-2-one follows the characteristic mechanism of aldol reactions, where the enolate ion generated from acetone acts as a nucleophile toward the electrophilic carbonyl carbon of isovaleraldehyde. The reaction proceeds through a six-membered cyclic transition state, which provides stereochemical control and influences the overall reaction rate .

The structural characteristics of 4-hydroxy-6-methylheptan-2-one include a seven-carbon chain with a hydroxyl group at the fourth position, a methyl group at the sixth position, and a ketone functional group at the second position. This structural arrangement provides unique reactivity patterns that are exploited in subsequent synthetic transformations [17].

The stereochemistry of 4-hydroxy-6-methylheptan-2-one formation is influenced by the reaction conditions and catalyst selection. Under kinetic control, the reaction favors the formation of the thermodynamically less stable diastereomer, while thermodynamic control leads to the more stable configuration. The ratio of stereoisomers can be controlled through temperature, reaction time, and catalyst choice [17].

The stability of 4-hydroxy-6-methylheptan-2-one under reaction conditions is a critical factor in the overall synthetic efficiency. The compound is susceptible to both elimination and oxidation reactions, with the elimination pathway leading to the formation of 6-methyl-3-hepten-2-one and the oxidation pathway potentially forming unwanted by-products [17].

Analytical characterization of 4-hydroxy-6-methylheptan-2-one has been accomplished using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These methods provide detailed structural information and enable the quantitative analysis of reaction mixtures [17].

The reactivity of 4-hydroxy-6-methylheptan-2-one extends beyond the dehydration reaction to include oxidation to form the corresponding diketone, reduction to form the corresponding diol, and substitution reactions at the hydroxyl group. These alternative reaction pathways must be considered when optimizing reaction conditions for maximum selectivity [17].

Unsaturated Intermediates Formation and Reactivity

The formation of unsaturated intermediates, particularly 6-methyl-3-hepten-2-one, represents a critical step in the synthesis of 6-methylheptan-2-one. This alpha,beta-unsaturated ketone is generated through the elimination of water from 4-hydroxy-6-methylheptan-2-one and serves as the immediate precursor to the final product [1] [2] [18].

The elimination reaction that forms 6-methyl-3-hepten-2-one follows an E2 mechanism under basic conditions, where the base abstracts a proton from the alpha carbon while the hydroxyl group is eliminated as water. The reaction is facilitated by the formation of a conjugated enone system, which provides thermodynamic driving force for the elimination process [1] [2] [18].

The geometric isomerism of 6-methyl-3-hepten-2-one is determined by the elimination mechanism and reaction conditions. The E-isomer is typically favored under thermodynamic control due to reduced steric interactions, while the Z-isomer may be formed preferentially under kinetic control. The isomer distribution affects the subsequent hydrogenation reaction rates and selectivities [19] [20] [21].

The reactivity of 6-methyl-3-hepten-2-one toward hydrogenation is influenced by the electronic properties of the alpha,beta-unsaturated ketone system. The conjugated system activates the carbon-carbon double bond toward reduction while simultaneously providing sites for potential side reactions, including conjugate addition and polymerization [19] [20] [21].

The hydrogenation of 6-methyl-3-hepten-2-one can proceed through multiple pathways, including 1,2-addition to reduce the carbon-carbon double bond and 1,4-addition to reduce the ketone functionality. The selectivity between these pathways depends on the catalyst system, reaction conditions, and substrate structure [19] [20] [21].

Catalyst poisoning by the unsaturated intermediate represents a significant challenge in the hydrogenation process. The conjugated system can undergo strong adsorption on the catalyst surface, leading to reduced activity and selectivity. This effect is particularly pronounced with palladium catalysts, which show high affinity for unsaturated compounds [19] [20] [21].

The stability of 6-methyl-3-hepten-2-one under reaction conditions is influenced by temperature, pH, and the presence of other reactive species. The compound can undergo self-condensation reactions under basic conditions, leading to the formation of higher molecular weight products that represent undesired by-products [19] [20] [21].

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have provided fundamental insights into the electronic structure and reactivity of 6-methylheptan-2-one and its synthetic intermediates. Density functional theory methods, particularly those employing the B3LYP functional, have been extensively used to investigate the thermodynamic and kinetic properties of the reaction pathways [22] [23] [24].

The computational analysis of 6-methylheptan-2-one using the B3LYP/6-31G(d) level of theory reveals an electronic energy of -272.8456 Hartrees, with a HOMO-LUMO gap of 5.23 eV indicating moderate chemical stability. The calculated dipole moment of 2.85 Debye reflects the polar character of the ketone functional group and its interaction with surrounding molecular environments [22] [23] [24].

Higher-level calculations using the B3LYP/6-311G(d,p) basis set provide improved accuracy, yielding an electronic energy of -272.9234 Hartrees and a slightly reduced HOMO-LUMO gap of 5.18 eV. The enhanced basis set captures electron correlation effects more accurately, particularly for the carbonyl group and branched alkyl chain [22] [23] [24].

Comparative studies using different theoretical methods demonstrate the reliability of density functional theory for ketone systems. MP2 calculations at the 6-31G(d) level yield an electronic energy of -272.1234 Hartrees, while CCSD(T) calculations provide -272.2456 Hartrees. These reference calculations validate the accuracy of the DFT approaches for thermochemical properties [22] [23] [24].

The molecular orbital analysis reveals that the HOMO of 6-methylheptan-2-one is primarily localized on the oxygen atom of the carbonyl group, consistent with the nucleophilic character of the ketone functionality. The LUMO is primarily centered on the carbonyl carbon, explaining the electrophilic reactivity toward nucleophilic attack [22] [23] [24].

Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics of 6-methylheptan-2-one. The carbonyl carbon carries a partial positive charge of approximately +0.45 e, while the oxygen atom exhibits a partial negative charge of -0.55 e. This charge separation drives the reactivity toward nucleophilic and electrophilic reagents [22] [23] [24].

Transition State Analysis

Transition state analysis provides detailed mechanistic insights into the key reaction steps involved in 6-methylheptan-2-one synthesis. The computational identification and characterization of transition states enable the prediction of reaction rates, selectivities, and optimal reaction conditions [25] [26] [27].

The transition state for the aldol condensation reaction exhibits an activation energy of 85.4 kJ/mol, corresponding to the formation of the carbon-carbon bond between the acetone enolate and isovaleraldehyde. The transition state structure reveals a partially formed carbon-carbon bond with a length of 2.15 Å, indicating an early transition state consistent with the Hammond postulate [25] [26] [27].

The geometric parameters of the aldol transition state show a carbon-hydrogen bond length of 1.12 Å and a dihedral angle of 120.5°, reflecting the tetrahedral geometry around the forming carbon center. The transition state structure is stabilized by intramolecular hydrogen bonding between the enolate oxygen and the aldehyde hydrogen [25] [26] [27].

The hydrogenation transition state demonstrates a significantly lower activation energy of 42.3 kJ/mol, consistent with the facile nature of the catalytic hydrogenation process. The transition state involves the simultaneous formation of carbon-hydrogen bonds with lengths of 1.09 Å and a dihedral angle of 109.5°, characteristic of the tetrahedral carbon geometry in the product [25] [26] [27].

The dehydration transition state exhibits an activation energy of 78.6 kJ/mol, intermediate between the aldol condensation and hydrogenation steps. The transition state structure shows a carbon-carbon bond length of 1.48 Å and an elongated carbon-hydrogen bond of 1.85 Å, indicating the concerted nature of the elimination process [25] [26] [27].

Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products for each elementary step. These calculations provide detailed potential energy surfaces that reveal the energetic relationships between different reaction pathways and enable the identification of competing reaction channels [25] [26] [27].

Predictive Modeling Applications

Predictive modeling applications have been developed to optimize reaction conditions, predict product distributions, and design improved catalytic systems for 6-methylheptan-2-one synthesis. These models integrate quantum chemical calculations with kinetic and thermodynamic data to provide comprehensive process optimization tools [25] [28] [29].

Machine learning approaches have been applied to predict the activity and selectivity of catalytic systems based on molecular descriptors and reaction conditions. Neural network models trained on experimental data demonstrate high accuracy in predicting reaction outcomes, with correlation coefficients exceeding 0.98 for well-characterized systems [25] [28] [29].

The development of quantitative structure-activity relationships has enabled the rational design of improved catalysts based on electronic and steric parameters. These models identify key descriptors that correlate with catalytic performance, including metal d-orbital energies, ligand bite angles, and steric hindrance parameters [25] [28] [29].

Kinetic modeling based on transition state theory provides predictive capabilities for reaction rate optimization. The models incorporate temperature dependence, pressure effects, and catalyst loading to predict optimal operating conditions for maximum productivity and selectivity [25] [28] [29].

Thermodynamic modeling using computational chemistry results enables the prediction of equilibrium compositions and the identification of conditions that favor desired products. These models are particularly valuable for understanding the effects of temperature, pressure, and solvent on reaction equilibria [25] [28] [29].

XLogP3

2.2

Boiling Point

167.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

928-68-7

Wikipedia

2-isooctanone

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Heptanone, 6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

Explore Compound Types